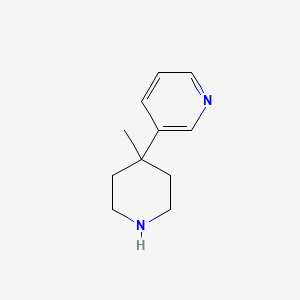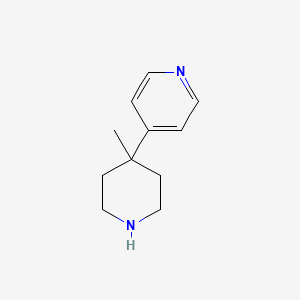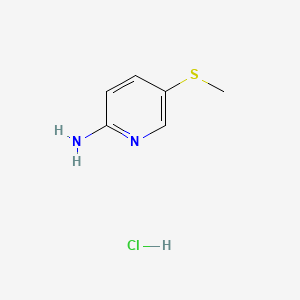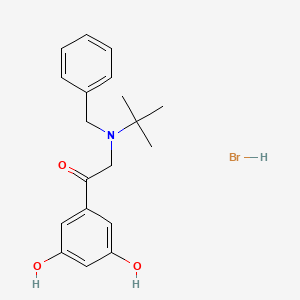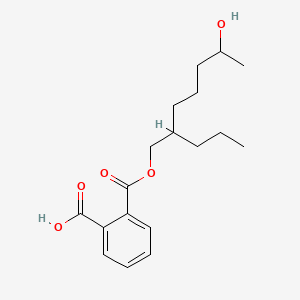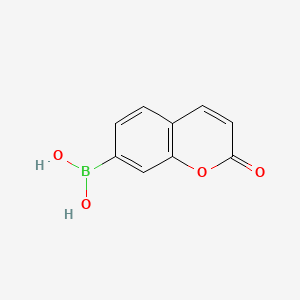
(2-Oxochromen-7-YL)boronic acid
Descripción general
Descripción
El ácido borónico de cumarina es un compuesto que combina las características estructurales de la cumarina y el ácido borónico. La cumarina es un compuesto orgánico natural conocido por sus propiedades aromáticas y se utiliza ampliamente en perfumes y saborizantes. Los ácidos borónicos, por otro lado, son conocidos por su capacidad de formar enlaces covalentes reversibles con dioles, lo que los hace útiles en diversas aplicaciones químicas. El ácido borónico de cumarina es particularmente notable por sus propiedades fluorescentes, que lo convierten en una herramienta valiosa en aplicaciones bioquímicas y analíticas .
Aplicaciones Científicas De Investigación
El ácido borónico de cumarina tiene una amplia gama de aplicaciones en la investigación científica:
Sondas Fluorescentes: Se utiliza como una sonda fluorescente para detectar especies reactivas de oxígeno como el peroxinitrito, el ácido hipocloroso y el peróxido de hidrógeno.
Estudios Biológicos: Sus propiedades fluorescentes lo hacen útil para el monitoreo en tiempo real del estrés oxidativo y las modificaciones de proteínas en sistemas biológicos.
Investigación Médica:
Safety and Hazards
Direcciones Futuras
Boronic acids, including “(2-Oxochromen-7-YL)boronic acid”, have potential for numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Their interactions with diols and strong Lewis bases make them useful in sensing applications, and their biocompatibility allows for exploration of novel chemistries .
Mecanismo De Acción
El mecanismo por el cual el ácido borónico de cumarina ejerce sus efectos se basa principalmente en su capacidad de experimentar reacciones químicas específicas con moléculas diana. Por ejemplo, su reacción con el peroxinitrito conduce a la formación de un producto fluorescente, 7-hidroxocumarina, que puede detectarse y cuantificarse. Este mecanismo de reacción implica la oxidación del grupo ácido borónico, lo que resulta en la liberación del derivado de cumarina fluorescente .
Compuestos Similares:
Cumarinas que Contienen Carborano: Estos compuestos contienen cúmulos de boro y se utilizan en la terapia de captura de neutrones de boro para el cáncer.
Derivados de Cumarina con Grupos Dihidroxiborilo: Estos derivados se utilizan en diversas aplicaciones químicas y biológicas debido a su capacidad de formar enlaces covalentes reversibles con dioles.
Singularidad del Ácido Borónico de Cumarina: El ácido borónico de cumarina es único debido a su combinación de propiedades fluorescentes y reactividad con especies reactivas de oxígeno. Esto lo hace particularmente valioso como sonda para estudiar el estrés oxidativo y los procesos biológicos relacionados. Su capacidad de formar enlaces covalentes reversibles con dioles también aumenta su versatilidad en aplicaciones analíticas .
Análisis Bioquímico
Biochemical Properties
(2-Oxochromen-7-YL)boronic acid plays a crucial role in biochemical reactions due to its ability to interact with reactive oxygen species. It reacts rapidly with peroxynitrite, forming a fluorescent product that can be detected using specific excitation and emission wavelengths . This interaction is stoichiometric, meaning that one molecule of this compound reacts with one molecule of peroxynitrite. Additionally, it interacts with hypochlorous acid and hydrogen peroxide, albeit at different reaction rates . These interactions are essential for studying oxidative stress and related cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by detecting and quantifying reactive oxygen species, which are critical in cell signaling pathways, gene expression, and cellular metabolism . By providing insights into oxidative stress levels, this compound helps researchers understand how cells respond to oxidative damage and the subsequent activation of protective mechanisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with reactive oxygen species. The compound’s boronic acid group reacts with peroxynitrite, forming a stable fluorescent product This reaction mechanism is crucial for its function as a fluorescent probe
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable when stored at low temperatures, such as in a refrigerator or freezer . Its stability may decrease over extended periods, leading to potential degradation. Long-term studies have shown that this compound can maintain its fluorescent properties for several months, making it suitable for prolonged experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively detects reactive oxygen species without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and oxidative stress. Researchers must carefully optimize the dosage to balance efficacy and safety in animal studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress. It interacts with enzymes and cofactors that regulate the production and detoxification of reactive oxygen species . By modulating these pathways, this compound can influence metabolic flux and metabolite levels, providing valuable insights into cellular metabolism under oxidative stress conditions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect its localization and accumulation, ensuring that the compound reaches its target sites effectively. Understanding these transport mechanisms is crucial for optimizing its use in biochemical assays.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that this compound interacts with its intended targets, enhancing its effectiveness as a fluorescent probe.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del ácido borónico de cumarina típicamente involucra la reacción de derivados de cumarina con ácido borónico o ésteres de boronato. Un método común es la reacción de 4-metilcumarina con ácido borónico en presencia de ácido trifluoroacético y diclorometano a temperatura ambiente . Esta reacción procede de manera eficiente, produciendo el ácido borónico de cumarina deseado.
Métodos de Producción Industrial: Si bien los métodos de producción industrial específicos para el ácido borónico de cumarina no están ampliamente documentados, se pueden aplicar los principios generales de la síntesis orgánica y la escalabilidad. La producción industrial probablemente implicaría optimizar las condiciones de reacción para obtener rendimientos y pureza más altos, utilizando reactores de flujo continuo y empleando técnicas de purificación como la cristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido borónico de cumarina experimenta varias reacciones químicas, que incluyen:
Oxidación: Reacciona con agentes oxidantes como el peroxinitrito, el ácido hipocloroso y el peróxido de hidrógeno.
Sustitución: El ácido borónico de cumarina puede participar en reacciones de sustitución, donde el grupo ácido borónico puede ser reemplazado por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Peroxinitrito, ácido hipocloroso, peróxido de hidrógeno.
Catalizadores: Los catalizadores de paladio se utilizan a menudo en reacciones de acoplamiento que involucran ácidos borónicos.
Productos Principales:
Propiedades
IUPAC Name |
(2-oxochromen-7-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BO4/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)14-9/h1-5,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZVCJQIBNTECF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CC(=O)O2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


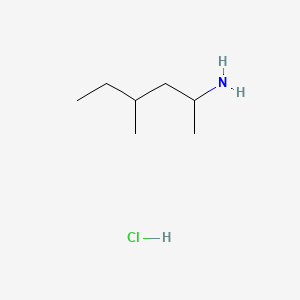


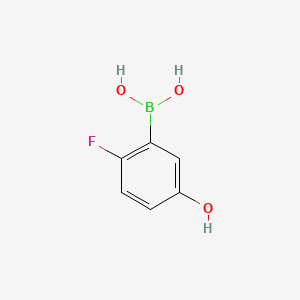

![(R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566106.png)
